molecular formula C6H4BrNO3 B595053 3-Bromo-6-hydroxypicolinic acid CAS No. 1214332-33-8

3-Bromo-6-hydroxypicolinic acid

Cat. No.: B595053
CAS No.: 1214332-33-8
M. Wt: 218.006
InChI Key: QWHCFOZKEOSNCO-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxypicolinic acid is an organic compound with the molecular formula C6H4BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 3-position and a hydroxyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-hydroxypicolinic acid typically involves the bromination of 6-hydroxypicolinic acid. One common method includes the reaction of 6-hydroxypicolinic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-hydroxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Oxidation: 3-Bromo-6-oxopicolinic acid.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-6-hydroxypicolinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxypicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and packaging, making it a potential antiviral agent . Additionally, its ability to chelate metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-hydroxypicolinic acid is unique due to the combination of bromine and hydroxyl substituents on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

3-bromo-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCFOZKEOSNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743808
Record name 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-33-8
Record name 3-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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